molecular formula C11H14FNO2 B15307168 ethyl (3R)-3-amino-3-(2-fluorophenyl)propanoate

ethyl (3R)-3-amino-3-(2-fluorophenyl)propanoate

Cat. No.: B15307168
M. Wt: 211.23 g/mol
InChI Key: IBFWPUOXJBELLB-SNVBAGLBSA-N
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Description

Ethyl (3R)-3-amino-3-(2-fluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(2-fluorophenyl)propanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of (3R)-3-amino-3-(2-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(2-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(2-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(2-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The ester group may undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl (3R)-3-amino-3-(2-fluorophenyl)propanoate can be compared with other similar compounds such as:

    Ethyl (3R)-3-carbamoyl-3-(2-fluorophenyl)propanoate: Contains a carbamoyl group instead of an amino group, which may alter its reactivity and biological activity.

    Ethyl 2-amino-3-(2-fluorophenyl)propanoate: Differing in the position of the amino group, which can affect its chemical properties and applications.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(2-fluorophenyl)propanoate

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1

InChI Key

IBFWPUOXJBELLB-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=CC=C1F)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1F)N

Origin of Product

United States

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